Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
Overview
Description
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is a complex organic compound with a molecular formula of C14H12N2S3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common approach is the reaction of 4-methylthiophenol with 2-chloro-4-methylthieno[3,2-d]pyrimidine in the presence of a base such as potassium carbonate[_{{{CITATION{{{2{2- { 3-methyl-7- (4-methylphenyl)-4-oxo-3H,4H-thieno [3,2-d]pyrimidin ...[{{{CITATION{{{_3{4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](https://www.sigmaaldrich.com/US/en/search/4-%286-methyl-2-phenylthieno%5b3,2-d%5dpyrimidin-4-yl%29morpholine?page=1&perPage=30&sort=relevance&term=4-%286-methyl-2-phenylthieno%5B3%2C2-d%5Dpyrimidin-4-yl%29morpholine&type=product_name). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thioethers or thiols.
Substitution: Generation of various substituted thieno[3,2-d]pyrimidin-2-yl sulfides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of corrosion-resistant coatings and high-performance polymers.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Uniqueness: Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide stands out due to its specific structural features and reactivity profile. Unlike some similar compounds, it exhibits a unique balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S3/c1-9-3-5-10(6-4-9)19-13-12-11(7-8-18-12)15-14(16-13)17-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSZQMSEJMLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179624 | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-12-9 | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866049-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.